

L-Valine-1-13C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Valine-1-13C*

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An In-depth Technical Guide on the Structure, Properties, and Applications of **L-Valine-1-13C** for Researchers, Scientists, and Drug Development Professionals.

L-Valine-1-13C is a stable, non-radioactive isotopically labeled form of the essential amino acid L-valine. In this molecule, the carbon atom at the carboxyl group (position 1) is replaced with its heavy isotope, carbon-13 (^{13}C). This isotopic labeling makes **L-Valine-1-13C** a powerful tool in metabolic research, proteomics, and drug development, where it serves as a tracer to elucidate biochemical pathways and quantify metabolic fluxes. Its incorporation into proteins and metabolites allows for their detection and analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure and Formula

The chemical formula for **L-Valine-1-13C** is $\text{C}_5\text{H}_{11}\text{NO}_2$.^{[1][2][3]} Its IUPAC name is (2S)-2-amino-3-methyl(1- ^{13}C)butanoic acid.^[1] The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group (with the ^{13}C isotope), a hydrogen atom, and an isopropyl side chain.

Quantitative Data Summary

The key physicochemical properties of **L-Valine-1-13C** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₅ H ₁₁ NO ₂	[1][2][3]
Molecular Weight	118.14 g/mol	[1]
Monoisotopic Mass	118.082333429 Da	[1][2]
Isotopic Purity	99 atom % ¹³ C	
CAS Number	81201-85-6	[1]
Melting Point	295-300 °C (sublimes)	[4][5]
Optical Activity	[α] _D ²⁰ +27.5° (c=8 in 6 M HCl)	[5]
Form	Solid (White to Off-White)	[5]
Topological Polar Surface Area	63.3 Å ²	[1][2]
Hydrogen Bond Donor Count	2	[1][2]
Hydrogen Bond Acceptor Count	3	[1][2]

Experimental Protocols and Applications

L-Valine-1-¹³C is a versatile tool employed in a range of experimental contexts. Below are detailed methodologies for its key applications.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is used to quantify the rates of metabolic reactions within a biological system. ¹³C-labeled substrates like **L-Valine-1-¹³C** are instrumental in these studies.

Objective: To trace the metabolic fate of valine and quantify its contribution to various metabolic pathways.

Methodology:

- Cell Culture and Labeling:

- Culture cells in a defined medium where unlabeled L-valine is replaced with **L-Valine-1-¹³C**.
- The concentration of the labeled valine should be optimized for the specific cell line and experimental goals.
- Allow the cells to grow for a sufficient period to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.
- Metabolite Extraction:
 - Harvest the cells and quench their metabolism rapidly, often using a cold solvent like methanol or a methanol-water mixture.
 - Extract the intracellular metabolites using an appropriate solvent system (e.g., a mixture of methanol, chloroform, and water).
- Sample Analysis:
 - Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
 - MS-based methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are used to determine the mass isotopomer distribution of key metabolites.
 - NMR can also be used to identify the positions of ¹³C atoms in the metabolites.
- Data Analysis and Flux Calculation:
 - The measured isotopomer distributions are used as input for computational models of cellular metabolism.
 - These models, based on the known metabolic network of the organism, are used to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful technique for the quantitative analysis of proteins.[6] While typically arginine and lysine are used, other amino acids like valine can be employed for specific research questions.

Objective: To compare the relative abundance of proteins between two or more cell populations.

Methodology:

- Cell Culture and Labeling:
 - Culture one population of cells in a "light" medium containing the natural, unlabeled L-valine.
 - Culture a second population of cells in a "heavy" medium where the natural L-valine is replaced with **L-Valine-1-13C**.
 - Ensure complete incorporation of the labeled amino acid by growing the cells for at least five to six doublings.
- Experimental Treatment and Sample Pooling:
 - Apply the experimental treatment to one of the cell populations (e.g., drug treatment).
 - Harvest the cells and combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.
- Protein Extraction and Digestion:
 - Lyse the combined cell pellet and extract the proteins.
 - Digest the proteins into peptides using a protease, most commonly trypsin.
- Mass Spectrometry Analysis:

- Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Peptides containing **L-Valine-1-13C** will have a specific mass shift compared to their unlabeled counterparts.
- Data Analysis:
 - Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

In Vivo Studies of Protein Synthesis

L-Valine-1-13C can be used as a tracer to measure the rate of protein synthesis in whole organisms.

Objective: To determine the fractional synthetic rate (FSR) of proteins in specific tissues.

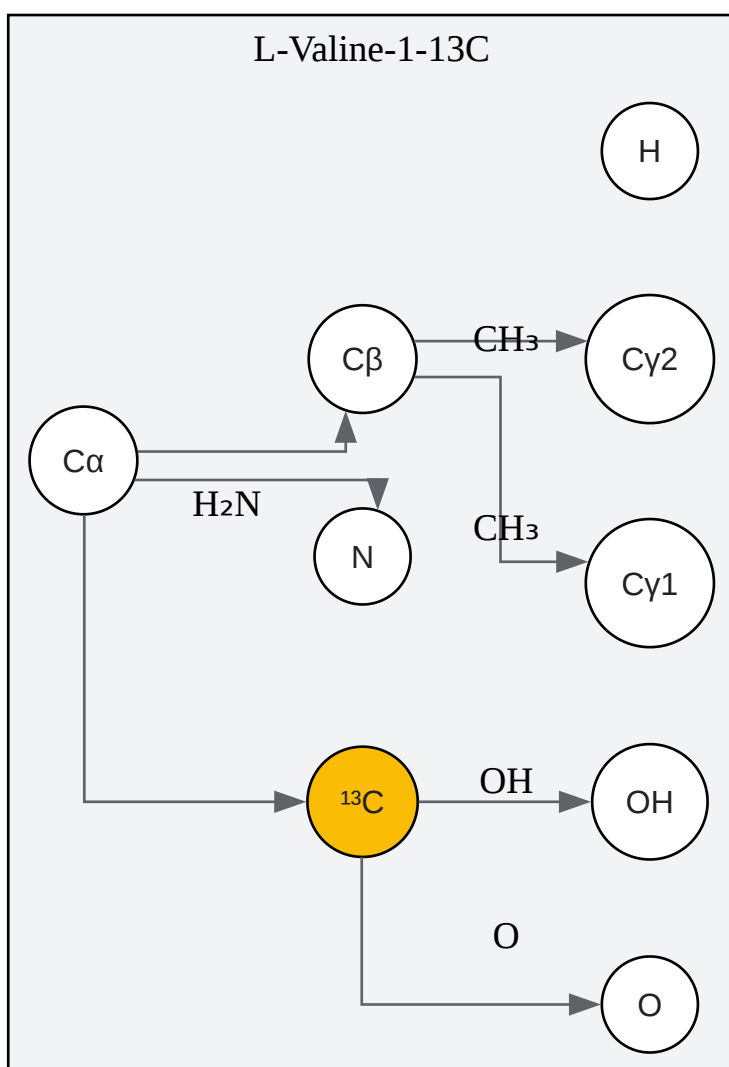
Methodology:

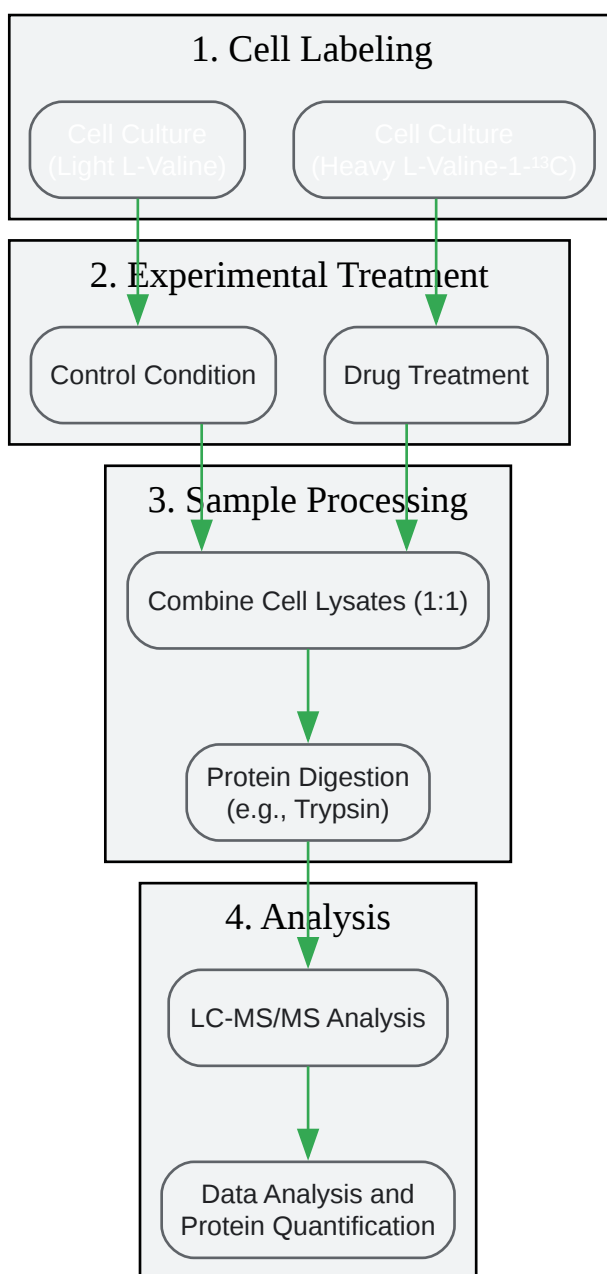
- Tracer Infusion:
 - Administer **L-Valine-1-13C** to the subject, typically through a primed-constant intravenous infusion.
 - The priming dose is given to rapidly achieve a target isotopic enrichment in the precursor pool, followed by a continuous infusion to maintain this enrichment.
- Sample Collection:
 - Collect tissue biopsies and/or blood samples at specific time points during the infusion.
- Sample Processing and Analysis:
 - Isolate the protein fraction from the tissue samples and hydrolyze it into its constituent amino acids.

- Determine the isotopic enrichment of **L-Valine-1-13C** in the tissue protein and in the precursor pool (e.g., plasma or intracellular free amino acids) using mass spectrometry.
- Calculation of Fractional Synthetic Rate:
 - The FSR is calculated as the rate of incorporation of the labeled amino acid into the protein, relative to the enrichment of the precursor pool over time.

Mandatory Visualizations

Below are diagrams illustrating the chemical structure of **L-Valine-1-13C** and a conceptual workflow for a SILAC experiment.





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